L-Seryl-L-cysteinyl-L-threonyl-L-alanine
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Overview
Description
L-Seryl-L-cysteinyl-L-threonyl-L-alanine is a peptide compound composed of four amino acids: serine, cysteine, threonine, and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-cysteinyl-L-threonyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, threonine, is coupled to the growing peptide chain using a coupling reagent such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for cysteine and serine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-cysteinyl-L-threonyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The hydroxyl groups in serine and threonine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Nucleophiles such as alkyl halides can react with the hydroxyl groups under basic conditions.
Major Products
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of alkylated serine or threonine derivatives.
Scientific Research Applications
L-Seryl-L-cysteinyl-L-threonyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, such as antioxidant properties due to the presence of cysteine.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Seryl-L-cysteinyl-L-threonyl-L-alanine involves its interaction with various molecular targets and pathways. The thiol group in cysteine can act as a nucleophile, participating in redox reactions and forming disulfide bonds. These interactions can influence protein structure and function, affecting cellular processes such as signal transduction and enzyme activity.
Comparison with Similar Compounds
L-Seryl-L-cysteinyl-L-threonyl-L-alanine can be compared with other similar peptides, such as:
L-Seryl-L-cysteinyl-L-threonyl-L-valine: Similar structure but with valine instead of alanine, which may affect its hydrophobicity and interactions.
L-Seryl-L-cysteinyl-L-threonyl-L-asparagine: Contains asparagine, which introduces an amide group, potentially altering its hydrogen bonding and solubility.
The uniqueness of this compound lies in its specific combination of amino acids, which imparts distinct chemical and biological properties.
Properties
CAS No. |
798541-13-6 |
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Molecular Formula |
C13H24N4O7S |
Molecular Weight |
380.42 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H24N4O7S/c1-5(13(23)24)15-12(22)9(6(2)19)17-11(21)8(4-25)16-10(20)7(14)3-18/h5-9,18-19,25H,3-4,14H2,1-2H3,(H,15,22)(H,16,20)(H,17,21)(H,23,24)/t5-,6+,7-,8-,9-/m0/s1 |
InChI Key |
HHHJGRHSJYODQO-BGKGJTHRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)C(CO)N)O |
Origin of Product |
United States |
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